

# Application of Ki-67 in Neuroendocrine Tumor Grading

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The Ki-67 protein is a nuclear marker strictly associated with cell proliferation.[1][2][3] Its expression is detectable in all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent cells (G0 phase).[3][4] This characteristic makes the Ki-67 labeling index (LI), expressed as the percentage of Ki-67-positive tumor cells, a crucial biomarker for assessing the proliferative activity of neoplasms. In the context of neuroendocrine neoplasms (NENs), the Ki-67 index has become an indispensable tool for grading, prognostication, and guiding clinical management.[5][6][7]

This document provides detailed application notes and protocols for the use of Ki-67 in the grading of neuroendocrine tumors (NETs), intended for researchers, scientists, and professionals in drug development.

#### **Application Notes**

The Ki-67 proliferation index is a cornerstone in the pathological assessment of NETs, providing critical prognostic information and influencing therapeutic decisions.[1][5] Its application is central to the grading systems established by the European Neuroendocrine Tumor Society (ENETS) and the World Health Organization (WHO).

#### **Role in Neuroendocrine Tumor Grading**



NETs are classified into three grades (G1, G2, and G3) based on their proliferative rate, which is determined by the mitotic count and, more reliably and reproducibly, the Ki-67 labeling index. [1][8][9] This grading is essential for predicting tumor behavior and patient outcomes.[1][10]

- Grade 1 (G1): Low-grade, slow-growing tumors with a low Ki-67 index.[1][8]
- Grade 2 (G2): Intermediate-grade tumors with a moderate growth rate and Ki-67 index.[1][8]
- Grade 3 (G3): High-grade, rapidly growing tumors with a high Ki-67 index.[1][8]

It is important to distinguish between well-differentiated G3 NETs and poorly differentiated neuroendocrine carcinomas (NECs), which are also high-grade but have distinct morphology and clinical behavior.[2]

#### **Prognostic and Predictive Value**

A higher Ki-67 index is directly correlated with increased tumor aggressiveness, a greater likelihood of metastasis, and poorer overall survival.[1][10][11] This prognostic value has been demonstrated across various NET types, including those of the gastroenteropancreatic (GEP) system and the lung.[5][6][11] The Ki-67 index also plays a predictive role, helping to guide therapeutic strategies.[1] For instance, low-grade tumors may be managed with surgery or observation, while high-grade tumors often necessitate more aggressive treatments like chemotherapy.[1]

## **Quantitative Data Summary**

The following tables summarize the grading classifications for NETs based on the Ki-67 index and mitotic count, as well as the prognostic significance of Ki-67.

Table 1: WHO/ENETS Grading of Gastroenteropancreatic Neuroendocrine Neoplasms (GEPNENs)



| Grade | Mitotic Count (per<br>2mm²) | Ki-67 Index (%) | Differentiation                                          |
|-------|-----------------------------|-----------------|----------------------------------------------------------|
| G1    | <2                          | <3              | Well-differentiated                                      |
| G2    | 2-20                        | 3-20            | Well-differentiated                                      |
| G3    | >20                         | >20             | Well-differentiated or<br>Poorly differentiated<br>(NEC) |

Data sourced from multiple references.[1][8][12]

Table 2: Prognostic Significance of Ki-67 in GEP-NENs

| Grade | Ki-67 Index (%) | 5-Year Survival Rate<br>(Cumulative) |
|-------|-----------------|--------------------------------------|
| G1    | ≤2%             | 86%                                  |
| G2    | 3-20%           | 65%                                  |
| G3    | >20%            | 25%                                  |

Data from a meta-analysis.[10]

# Experimental Protocols Ki-67 Immunohistochemistry (IHC) Protocol

This protocol provides a standardized methodology for Ki-67 staining in formalin-fixed, paraffinembedded (FFPE) NET tissue sections.

- 1. Pre-analytical Considerations:
- Fixation: Prompt and adequate fixation is crucial.[13] Use 10% neutral buffered formalin for 6-24 hours.[14] Delayed or prolonged fixation can significantly alter antigenicity and affect Ki-67 staining.[15][16]



- Tissue Processing: Standard paraffin embedding procedures should be followed.
- Sectioning: Cut sections at 4-5 μm thickness.
- 2. Materials and Reagents:
- FFPE tissue sections on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., normal goat serum)
- Primary antibody: Mouse monoclonal anti-human Ki-67 antibody (clone MIB-1)
- Secondary antibody: HRP-conjugated goat anti-mouse IgG
- DAB chromogen substrate
- Hematoxylin counterstain
- Mounting medium
- 3. Staining Procedure:
- Deparaffinization and Rehydration:
  - Incubate slides in xylene (2 x 5 minutes).
  - Rehydrate through graded alcohols: 100% ethanol (2 x 3 minutes), 95% ethanol (1 x 3 minutes), 70% ethanol (1 x 3 minutes).



- o Rinse in deionized water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution.
  - Use a steamer, water bath, or pressure cooker according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
  - Allow slides to cool to room temperature.
- Peroxidase Blocking:
  - Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
  - Rinse with wash buffer (e.g., PBS or TBS).
- Blocking:
  - Incubate with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.
- Primary Antibody Incubation:
  - Incubate with Ki-67 primary antibody (diluted according to manufacturer's recommendations) in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.
- · Secondary Antibody Incubation:
  - Rinse with wash buffer.
  - Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
- Detection:
  - Rinse with wash buffer.



- Apply DAB substrate and incubate until a brown color develops (typically 1-10 minutes).
- Rinse with deionized water to stop the reaction.
- · Counterstaining:
  - Counterstain with hematoxylin for 30-60 seconds.
  - Rinse with water.
  - "Blue" the sections in running tap water or a bluing agent.
- · Dehydration and Mounting:
  - Dehydrate through graded alcohols and clear in xylene.
  - Coverslip with a permanent mounting medium.

#### **Ki-67 Scoring Methodology**

Accurate and reproducible scoring is critical for the clinical utility of the Ki-67 index.[17]

- Area Selection: Scan the entire slide at low power to identify areas of highest nuclear labeling ("hot spots").[4]
- Cell Counting:
  - Count at least 500-2000 tumor cells in the selected hot spots.[4]
  - Manual counting on printed images or using digital image analysis software is recommended for accuracy.[5][18][19] "Eyeballing" estimation can be subjective and less reproducible.[20]
  - Any distinct nuclear staining, regardless of intensity, should be considered positive.[4]
  - Exclude non-neoplastic cells such as lymphocytes and stromal cells from the count.[21]
     Dual-staining techniques can aid in this differentiation.[21]
- Calculation of Ki-67 Labeling Index:



The Ki-67 LI is calculated as the percentage of positive tumor cells: (Number of Ki-67 positive tumor cell nuclei / Total number of tumor cells counted) x 100.[22]

#### **Visualizations**



Click to download full resolution via product page

Caption: Workflow for Neuroendocrine Tumor (NET) Grading using Ki-67.





Click to download full resolution via product page

Caption: Relationship between Ki-67 Index, Tumor Grade, and Clinical Outcome.





Click to download full resolution via product page

Caption: Simplified overview of Ki-67's role in cell proliferation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. neuroendocrine.org.au [neuroendocrine.org.au]
- 2. netrf.org [netrf.org]

#### Methodological & Application





- 3. Ki-67, Neuroendocrine Neoplasm Visiopharm · Pathology image analysis software [visiopharm.com]
- 4. The ENETS/WHO grading system for neuroendocrine neoplasms of the gastroenteropancreatic system: a review of the current state, limitations and proposals for modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic, Prognostic, and Predictive Role of Ki67 Proliferative Index in Neuroendocrine and Endocrine Neoplasms: Past, Present, and Future PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic, Prognostic, and Predictive Role of Ki67 Proliferative Index in Neuroendocrine and Endocrine Neoplasms: Past, Present, and Future PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ki-67 is a powerful tool for grading neuroendocrine tumors among Egyptian patients: a 10-year experience PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. endoinfo.ru [endoinfo.ru]
- 10. The assessment of Ki-67 for prognosis of gastroenteropancreatic neuroendocrine neoplasm patients: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
- 12. documents.cap.org [documents.cap.org]
- 13. Impact of Preanalytical Factors on the Measurement of Tumor Tissue Biomarkers Using Immunohistochemistry PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding Preanalytical Variables and their Effects on Clinical Biomarkers of Oncology and Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 15. newslab.sk [newslab.sk]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ilcn.org [ilcn.org]
- 18. Ki67 Scoring in Pancreatic Neuroendocrine Tumors By a New Method PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ki-67 proliferation index in neuroendocrine tumors: Can augmented reality microscopy with image analysis improve scoring? PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dual-color immunocytochemistry (Ki-67 with LCA) for precise grading of pancreatic neuroendocrine tumors with applicability to small biopsies and cell blocks - PMC [pmc.ncbi.nlm.nih.gov]



- 22. A Standardized Investigational Ki-67 Immunohistochemistry Assay Used to Assess High-Risk Early Breast Cancer Patients in the monarchE Phase 3 Clinical Study Identifies a Population With Greater Risk of Disease Recurrence When Treated With Endocrine Therapy Alone - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Ki-67 in Neuroendocrine Tumor Grading]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606711#application-of-ki-67-in-neuroendocrine-tumor-grading]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com